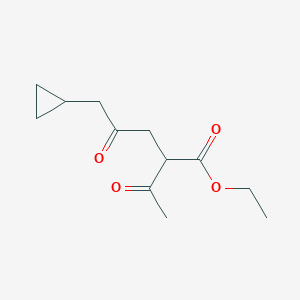

Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate

Description

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate |

InChI |

InChI=1S/C12H18O4/c1-3-16-12(15)11(8(2)13)7-10(14)6-9-4-5-9/h9,11H,3-7H2,1-2H3 |

InChI Key |

MQOUKYGPJYUNEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)CC1CC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate typically involves the esterification of 2-acetyl-5-cyclopropyl-4-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a product with the desired purity and specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Steric and Electronic Effects: The cyclopropyl group in this compound introduces steric hindrance, which can slow nucleophilic attacks but enhance regioselectivity in reactions . In contrast, the diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate provide aromatic stabilization and π-π interactions, favoring crystallization and alkyne-based coupling reactions . Fluorinated derivatives (e.g., Ethyl 2-(2,2-difluoroacetyl)-5,5,5-trifluoro-4-oxopentanoate) exhibit strong electron-withdrawing effects, increasing acidity of α-hydrogens and improving stability against oxidative degradation .

Functional Group Diversity: The ethylthio group in Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate offers a sulfur atom capable of participating in hydrogen bonding or redox reactions, making it relevant in biochemical applications . Alkyne moieties (e.g., in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) enable click chemistry or Sonogashira couplings, which are absent in the cyclopropane-containing target compound .

Synthetic Utility: Cyclopropane-containing esters like this compound are valuable for accessing strained intermediates in natural product synthesis. Fluorinated analogs are prioritized in medicinal chemistry due to enhanced bioavailability and resistance to enzymatic breakdown .

Commercial Availability: Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate is listed with multiple suppliers (e.g., ZINC43214423, AKOS016023479), indicating scalability . No commercial data is provided for the cyclopropyl or fluorinated variants, suggesting niche or experimental use.

Biological Activity

Ethyl 2-acetyl-5-cyclopropyl-4-oxopentanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group and oxo functional groups, contributing to its biological activity. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in metabolic pathways. Research indicates that it may function as an inhibitor of specific enzymes related to amino acid biosynthesis, which are critical for cellular metabolism and growth. These interactions can lead to antifungal and anticancer effects.

Enzyme Inhibition

Several studies have highlighted the role of this compound as a potential inhibitor of enzymes such as:

- Aspartate Semialdehyde Dehydrogenase : This enzyme plays a crucial role in the biosynthesis of amino acids. Inhibition may disrupt protein synthesis in pathogenic fungi, thereby exhibiting antifungal properties .

- Homoserine Dehydrogenase : Inhibition of this enzyme could also affect methionine biosynthesis, further impacting protein production in cells .

Antifungal Activity

This compound has shown promising antifungal activity in vitro. Studies demonstrate that it effectively inhibits the growth of various fungal strains, particularly those resistant to conventional treatments. This property makes it a candidate for developing new antifungal agents.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly through the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells .

Case Studies and Research Findings

- Antifungal Efficacy : A study evaluated the efficacy of this compound against Candida albicans and other fungal pathogens. The results indicated a dose-dependent inhibition of fungal growth, with IC50 values comparable to established antifungal agents .

- Cytotoxicity in Cancer Models : In another study focusing on cancer cell lines (e.g., U251 glioblastoma), the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a potential role as a novel anticancer agent .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's ability to inhibit key metabolic enzymes could lead to enhanced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.